6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid

Catalog No.
S6630789
CAS No.
1049677-14-6
M.F
C12H27O7P
M. Wt
314.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosph...

CAS Number

1049677-14-6

Product Name

6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid

IUPAC Name

6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid

Molecular Formula

C12H27O7P

Molecular Weight

314.31 g/mol

InChI

InChI=1S/C12H27O7P/c13-5-7-18-9-11-19-10-8-17-6-3-1-2-4-12-20(14,15)16/h13H,1-12H2,(H2,14,15,16)

InChI Key

KHJUSIUEGSNSQG-UHFFFAOYSA-N

SMILES

C(CCCP(=O)(O)O)CCOCCOCCOCCO

Canonical SMILES

C(CCCP(=O)(O)O)CCOCCOCCOCCO

Surface Modification

HEPA's chemical structure possesses both hydrophilic (water-loving) and functional end groups, making it a potential candidate for surface modification applications. Researchers are exploring HEPA's ability to:

  • Enhance Material Wettability

    HEPA can be introduced onto surfaces to improve their interaction with water. This can be beneficial in developing materials for microfluidics or medical devices where controlled fluid flow is crucial [].

  • Reduce Biofouling

    Biofouling refers to the unwanted accumulation of biological organisms on surfaces. HEPA's hydrophilic nature might help prevent the adhesion of proteins, microorganisms, and other biomolecules, thereby reducing biofouling on surfaces [].

Organic Synthesis

HEPA's phosphonic acid group makes it a potential reagent in organic synthesis. Researchers are investigating its applications in:

  • Coupling Reactions

    HEPA could potentially be used as a coupling agent to link molecules together during chemical synthesis. This could be useful in the development of new materials or pharmaceuticals.

  • Catalysis

    HEPA's ability to interact with other molecules might prove valuable in designing new catalysts for various organic reactions.

6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid is a phosphonic acid derivative characterized by its complex structure, which includes multiple ethoxy groups and a hydroxyl group. Its molecular formula is C12_{12}H27_{27}O7_{7}P, and it has a molecular weight of approximately 314.31 g/mol. The compound is recognized for its potential applications in various fields, particularly in enhancing surface properties due to its hydrophilic characteristics and ability to form stable bonds with substrates .

The chemical reactivity of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid primarily involves its phosphonic acid functional group, which can undergo typical reactions associated with phosphonic acids. These include:

  • Esterification: The hydroxyl groups can react with alcohols to form esters.
  • Nucleophilic substitution: The phosphorus atom can participate in nucleophilic substitution reactions, particularly with amines or alcohols.
  • Deprotonation: In basic conditions, the acidic proton of the phosphonic acid can be removed, leading to the formation of phosphonate anions, which are useful in various applications including coordination chemistry .

The synthesis of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with commercially available ethylene glycol derivatives and phosphorus-containing reagents.
  • Formation of Ethoxy Groups: Ethylene glycol units are reacted with appropriate reagents to introduce ethoxy chains.
  • Phosphonation: The final step involves the introduction of the phosphonic acid group through reaction with phosphorus oxychloride or similar phosphorus reagents.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid has several notable applications:

  • Surface Modification: It is used as a coupling agent in coatings to create hydrophilic and antifouling surfaces, enhancing adhesion properties on various substrates.
  • Biocompatibility Studies: Due to its potential biological activity, it may be explored for use in biocompatible materials in medical applications.
  • Chemical Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other organophosphorus compounds .

Interaction studies involving 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid focus on its behavior in different environments, such as:

  • Adsorption Studies: Understanding how this compound interacts with surfaces can provide insights into its effectiveness as a surface modifier.
  • Biological Interactions: Investigating how this compound interacts with cellular membranes can reveal its potential biological effects and mechanisms of action.

These studies are essential for determining the practical applications and safety profiles of the compound .

Several compounds share structural similarities with 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
6-Hexylphosphonic acidC6_{6}H15_{15}O3_{3}PSimpler structure; fewer ethoxy groups
Triethyl phosphonoacetateC8_{8}H15_{15}O4_{4}PContains ester groups; used in organic synthesis
Bis(2-hydroxyethyl) methylphosphonateC7_{7}H17_{17}O4_{4}PSimilar hydroxyethyl groups; different application

The uniqueness of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid lies in its extended ethylene glycol chain structure, which enhances its hydrophilicity and potential for surface modification compared to simpler phosphonic acids or esters .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

314.14944019 g/mol

Monoisotopic Mass

314.14944019 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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